Enhanced Lipophilicity (LogP) Drives Superior Membrane Permeability vs. Non-Fluorinated and Mono-Fluorinated Analogs
2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile exhibits a calculated LogP of 3.06 . In contrast, the non-fluorinated analog 2-methylphenylacetonitrile has a calculated LogP of approximately 1.9, while 4-(trifluoromethyl)phenylacetonitrile (lacking the 2-methyl group) has a molecular weight of only 185.15 g/mol and correspondingly lower LogP [1]. The combination of the 2-methyl and 4-trifluoromethyl groups in the target compound achieves a 1.16 LogP unit increase relative to the non-fluorinated analog, corresponding to approximately a 14-fold increase in lipophilicity, which is critical for membrane permeation in both agrochemical and pharmaceutical applications.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.06 |
| Comparator Or Baseline | 2-Methylphenylacetonitrile: LogP ≈ 1.9 (calculated); 4-(Trifluoromethyl)phenylacetonitrile: LogP ≈ 2.1 (calculated) |
| Quantified Difference | ΔLogP = +1.16 vs. non-fluorinated analog; ~14-fold increase in lipophilicity |
| Conditions | Calculated partition coefficient (octanol-water); data from supplier computational predictions |
Why This Matters
Higher LogP directly correlates with enhanced passive membrane diffusion and improved bioavailability in both agrochemical (pest cuticle penetration) and pharmaceutical (oral absorption, blood-brain barrier penetration) applications.
- [1] PubChem. 4-(Trifluoromethyl)phenylacetonitrile Compound Summary, CID 520990. Molecular weight and structure data. View Source
